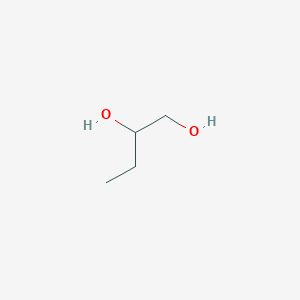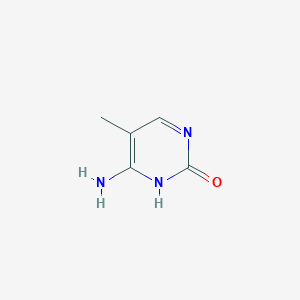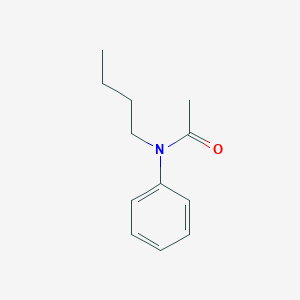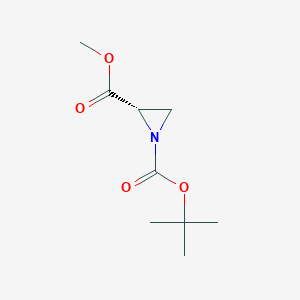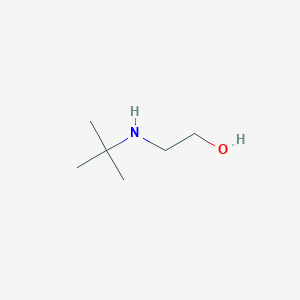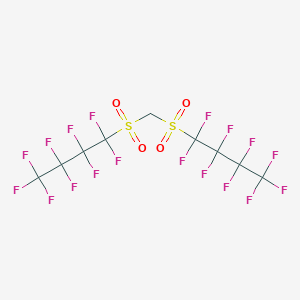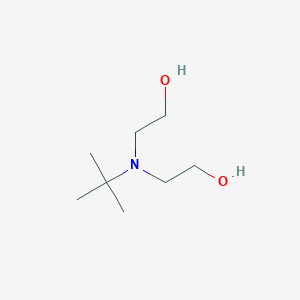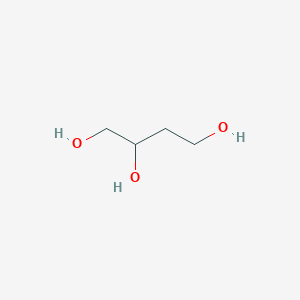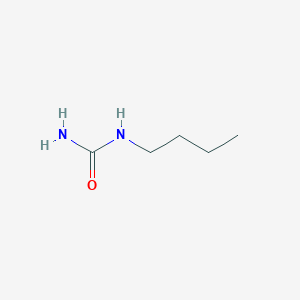
Butylurea
Descripción general
Descripción
Butylurea is a chemical compound that is widely used in a variety of scientific research applications. It is a colorless, odorless, crystalline compound with a molecular formula of C4H6N2O2. This compound is a derivative of urea and is used in a range of applications, including as a reagent for synthesizing other compounds, as a catalyst for organic reactions, and as a reagent for biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Neuropharmacological Studies
Butylurea, specifically tert-butylurea, has been examined for its potential neuropharmacological effects. Studies in mice and rats suggest significant central nervous system (CNS) activity. Tert-butylurea showed pronounced activity against pentetrazole-induced convulsions and lethality, with partial protection against strychnine-induced convulsions. It also prolonged pentobarbital sleeping time and exhibited moderate analgesic activity and motor incoordination effects (Dar, 1976). Further studies on N-butyryl-N-butylurea, a derivative of this compound, revealed sedative-hypnotic action and significant anticonvulsive activity, suggesting its potential use against seizures (Dar, Zirvi, & Fakouhi, 1979).
Potential Antiatherosclerotic and Hypocholesterolemic Properties
Research has identified N,N-dialkyl-N'-arylureas, a series involving this compound derivatives, as inhibitors of the ACAT enzyme. These compounds show promise as agents against hypercholesterolemia and atherosclerosis (Devries et al., 1989).
Oncological Studies
Studies have explored the carcinogenic potential of this compound. For instance, feeding this compound and sodium nitrite to rats and mice induced various neoplasms, suggesting a link between these compounds and cancer formation (Murthy et al., 1979).
Chemical Synthesis and Applications
This compound and its derivatives have been used in chemical syntheses. For example, the synthesis of unsymmetrical ureas with carbon monoxide and oxygen involved this compound derivatives (Mizuno, Nakai, & Mihara, 2009). Additionally, the preparation of sec.-butylurea for the synthesis of 5-bromo-3-sec.-butyl-6-methyluracil was reported, indicating its use in producing specific compounds (You-lin, 2007).
Hemoglobin Studies and Anti-sickling Agents
This compound has been studied for its potential as an anti-sickling agent in sickle cell disease. The thermodynamics of its interaction with hemoglobin S and its effects on the gel-solution phase equilibrium were investigated, suggesting its potential in medical applications (Benedict et al., 1981).
Microbial Degradation in Environmental Studies
This compound, as part of the phenylurea herbicides, has been studied for its environmental impact, specifically its microbial degradation in soils. This research is crucial for understanding the fate of such herbicides in agricultural and natural ecosystems (Hussain et al., 2015).
HIV-1 Inhibition Studies
This compound has been investigated for its ability to inhibit HIV-1 infectivity. Alkylureas, including this compound, have shown potential in suppressing the infectivity of HIV-1, suggesting a role in developing therapeutic strategies for HIV-1 infection (Goldstein et al., 1991).
Safety and Hazards
When handling Butylurea, it is advised to avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas . People should be kept away from and upwind of spill/leak .
Direcciones Futuras
There is a growing interest in urea-based derivatives for drug design and development . The bulky N-tert-butyl plays key roles to facilitate the formation of macrocycles, providing not only the kinetic control due to the formation of the cyclization-promoting cis C=O/tert-butyl conformation, but also possibly the thermodynamic stabilization of macrocycles with weak association interactions . The bulky N-tert-butyl can be readily removed by acid to eliminate the dynamicity of HUB and stabilize the macrocycle structures .
Mecanismo De Acción
Target of Action
Butylurea, specifically N-Butylurea, is a chemical compound with the formula CH3(CH2)3NHCONH2 It’s structurally similar to tolbutamide, a sulfonylurea class of insulin secretagogues . These compounds act by stimulating β cells of the pancreas to release insulin .
Mode of Action
Drawing parallels from tolbutamide, it can be inferred that this compound might interact with its targets, possibly the pancreatic β cells, to stimulate insulin release . This interaction could lead to an increase in both basal insulin secretion and meal-stimulated insulin release .
Biochemical Pathways
This pathway plays a crucial role in regulating glucose metabolism .
Pharmacokinetics
Tolbutamide, a structurally similar compound, is known to be metabolized in the liver and excreted in urine (75-85%) and feces .
Result of Action
If it acts similarly to tolbutamide, it could lead to an increase in insulin levels, thereby aiding in the regulation of blood glucose levels .
Análisis Bioquímico
Biochemical Properties
Butylurea, like other urea derivatives, can interact with various enzymes and proteins. For instance, it has been shown to influence the thermal denaturation of lysozyme, a protein found in many animal tissues .
Cellular Effects
The effects of this compound on cells and cellular processes are not well-studied. Urea and its derivatives are known to have significant effects on cells. For example, urea can modulate the stability of biological macromolecules and affect protein unfolding . It’s plausible that this compound could have similar effects, influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that the effects of this compound could change over time, potentially due to degradation or other factors .
Dosage Effects in Animal Models
There is limited information available on the effects of this compound dosage in animal modelsHigh doses could potentially have toxic or adverse effects .
Metabolic Pathways
Urea and its derivatives are known to be involved in various metabolic processes . This compound could potentially interact with enzymes or cofactors in these pathways, affecting metabolic flux or metabolite levels.
Transport and Distribution
Urea transporters are known to play a crucial role in the transport of urea and its derivatives across cell membranes . It’s plausible that this compound could interact with these transporters, affecting its localization or accumulation within cells.
Propiedades
IUPAC Name |
butylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-2-3-4-7-5(6)8/h2-4H2,1H3,(H3,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNWSQCLBDWYLAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Record name | N-BUTYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19940 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020222 | |
| Record name | N-Butylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylurea is an odorless white solid. (NTP, 1992), White odorless solid; [Hawley] | |
| Record name | N-BUTYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19940 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-Butylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
10 to 50 mg/mL at 64 °F (NTP, 1992), VERY SOL IN WATER, ALCOHOL, SOL IN ETHER | |
| Record name | N-BUTYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19940 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-BUTYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg] | |
| Record name | N-Butylurea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6229 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
TABLETS FROM WATER; NEEDLES FROM BENZENE, WHITE SOLID | |
CAS RN |
592-31-4 | |
| Record name | N-BUTYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19940 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Butylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2597 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Butylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6020222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BUTYLUREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CPL5NR15K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-BUTYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
205 °F (NTP, 1992), 96 °C | |
| Record name | N-BUTYLUREA | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19940 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-BUTYLUREA | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5497 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary pharmacological effect of tert-butylurea?
A1: tert-Butylurea exhibits marked activity within the central nervous system (CNS). It demonstrates significant anticonvulsant activity, particularly against seizures induced by pentylenetetrazol. [, ]
Q2: How does tert-butylurea compare to other anticonvulsant agents in its mechanism of action?
A2: While tert-butylurea effectively protects against pentylenetetrazol-induced convulsions and lethality, its protection against strychnine-induced convulsions is only partial. [, ] This suggests a potential mechanism distinct from some conventional anticonvulsant agents.
Q3: What other CNS-related effects have been observed with tert-butylurea administration?
A3: Studies show tert-butylurea can prolong the sleep time induced by pentobarbital, reduce tremorine-induced tremors, and produce mild analgesic effects. [, ] Additionally, it can lead to motor incoordination and decreased activity levels in mice. [, ]
Q4: Does N-butyryl-N-butylurea (NBNB), a derivative of n-butylurea, share similar CNS activity with tert-butylurea?
A4: Yes, NBNB demonstrates significant CNS depressant action, including potentiating the sleeping time of barbiturates (pentobarbital and barbital) and exhibiting moderate anti-tremorine activity. []
Q5: How does NBNB compare to tert-butylurea in terms of anticonvulsant activity?
A5: NBNB exhibits significant anticonvulsive activity against convulsions induced by strychnine, pentylenetetrazol, and supramaximal electroshock, offering protection against both tonic convulsions and lethality. [] This suggests a broader spectrum of anticonvulsant activity compared to tert-butylurea.
Q6: What are the potential therapeutic implications of the anti-pentylenetetrazol activity observed with tert-butylurea and NBNB?
A6: The pronounced anti-pentylenetetrazol activity suggests these compounds might be effective against absence seizures ("petit mal" seizures), warranting further investigation into their anticonvulsant properties. [, , ]
Q7: Can butylurea and sodium nitrite, when administered together, lead to tumor development?
A7: Studies in Fischer 344 rats and C57BL/6 mice revealed that while individual administration of this compound or sodium nitrite did not significantly increase tumor incidence, simultaneous feeding induced neoplasms in various tissues. [] This suggests in vivo formation of the carcinogen N-butyl-N-nitrosourea.
Q8: What specific tumor types were observed in rats and mice after simultaneous this compound and sodium nitrite administration?
A8: In rats, tumors were found in the lung, Zymbal's gland, forestomach, intestine, and hemopoietic tissues. [] Mice developed malignant lymphomas. []
Q9: How does N-nitroso-N-butylurea (BNU) induce intestinal tumors in mice?
A9: A single injection of BNU in C57BL/L mice resulted in a high incidence of intestinal tumors, primarily at the pylorus-duodenum junction and the anterior small intestine. [] These tumors ranged from polypoid growths to invasive adenocarcinomas, but generally lacked metastatic potential.
Q10: Does BNU administration lead to tumor development in other organs besides the intestines?
A10: Yes, besides intestinal tumors, BNU also induced tumors in the stomach, hematopoietic system, lung, and liver of mice. []
Q11: Can transplacental exposure to endogenously formed BNU induce tumors in offspring?
A11: Administration of this compound and sodium nitrite to pregnant ACI/N rats resulted in neurogenic tumors in their offspring, similar to those observed with direct BNU administration during pregnancy. [] This confirms in vivo formation of BNU and its transplacental carcinogenic potential.
Q12: How does BNU interact with DNA to exert its carcinogenic effects?
A12: BNU alkylates DNA, forming adducts like O6-butylguanine (O6BuG). [] This adduct is considered a critical lesion contributing to BNU's carcinogenicity.
Q13: What methods can be used to detect and quantify DNA adducts like O6BuG?
A13: Sensitive methods combining immunoaffinity chromatography with gas chromatography-mass spectrometry have been developed to quantify O6BuG in hydrolyzed DNA samples. [, ]
Q14: Can thiourea derivatives be converted to their corresponding urea counterparts?
A14: Yes, reacting N, N'-dicyclohexylthiourea with dimethyl sulfoxide (DMSO) in the presence of hydrochloric acid yields N, N'-dicyclohexylurea. [] This method can be applied to synthesize other substituted ureas from their corresponding thioureas.
Q15: What is the significance of tert-butylurea in urea synthesis?
A15: tert-Butylurea serves as a valuable reagent in synthesizing otherwise inaccessible ureas, such as tropolonylureas. [] This method involves reacting tert-butylurea with appropriate amines, eliminating tert-butylamine in the process.
Q16: How does the alkyl chain length of urea derivatives affect their denaturing properties?
A16: Studies using Pseudomonas aeruginosa cytochrome c551 (PAc551) revealed that urea derivatives with longer alkyl chains exhibit stronger denaturing effects. [] this compound demonstrated the strongest denaturing effect compared to urea, N-methylurea, N-ethylurea, and N-propylurea.
Q17: What is the impact of alkyl chain length on the thermodynamics of protein denaturation by urea derivatives?
A17: The accessible surface area difference upon PAc551 denaturation was highest with this compound and gradually decreased with shorter alkyl chain lengths. [] This suggests that longer alkyl chains enhance the interaction with the protein, facilitating denaturation.
Q18: How does the denaturing effect of alkylureas on alpha-chymotrypsinogen differ from that of unsubstituted urea?
A18: Alkylureas like ethyl-, propyl-, and this compound cause a less levorotatory shift in the optical rotatory dispersion of alpha-chymotrypsinogen, contrasting with the effect of unsubstituted urea. [] This indicates alkylureas induce a distinct non-native conformation in the protein.
Q19: What is the primary driving force behind the denaturing action of alkylureas on proteins?
A19: The denaturing effect of alkylureas appears to be primarily hydrophobic, as evidenced by their ability to disrupt hydrophobic interactions in a model system and their increasing effectiveness with longer alkyl chains. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



